molecular formula C14H12O3 B11810593 2-(5-Phenylfuran-2-yl)cyclopropanecarboxylic acid

2-(5-Phenylfuran-2-yl)cyclopropanecarboxylic acid

Katalognummer: B11810593
Molekulargewicht: 228.24 g/mol
InChI-Schlüssel: TXUNRGMPKNYBIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Phenylfuran-2-yl)cyclopropanecarboxylic acid is a heterocyclic compound that features a furan ring substituted with a phenyl group at the 5-position and a cyclopropanecarboxylic acid moiety at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenylfuran-2-yl)cyclopropanecarboxylic acid can be achieved through a multi-step process. One common method involves the cyclopropanation of a suitable furan derivative followed by carboxylation. The reaction typically requires the use of strong bases such as sodium hydroxide and involves heating under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Phenylfuran-2-yl)cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

Major products formed from these reactions include various substituted furan derivatives, cyclohexyl derivatives, and furan-2,5-dicarboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-(5-Phenylfuran-2-yl)cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential use as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(5-Phenylfuran-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(5-Phenylfuran-2-yl)cyclopropanecarboxylic acid is unique due to its combination of a furan ring, phenyl group, and cyclopropanecarboxylic acid moiety. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C14H12O3

Molekulargewicht

228.24 g/mol

IUPAC-Name

2-(5-phenylfuran-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C14H12O3/c15-14(16)11-8-10(11)13-7-6-12(17-13)9-4-2-1-3-5-9/h1-7,10-11H,8H2,(H,15,16)

InChI-Schlüssel

TXUNRGMPKNYBIQ-UHFFFAOYSA-N

Kanonische SMILES

C1C(C1C(=O)O)C2=CC=C(O2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.